molecular formula C24H26N4O5 B2889791 3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-68-4

3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2889791
CAS No.: 1207059-68-4
M. Wt: 450.495
InChI Key: PRVSPHJRUPHTPN-UHFFFAOYSA-N
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Description

3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
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Biological Activity

3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article examines its biological activity, focusing on its antitumor and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C24H26N4O5C_{24}H_{26}N_{4}O_{5} and a molecular weight of approximately 450.495 g/mol. It features a quinazoline core and an oxadiazole moiety, both known for their diverse biological activities. The unique combination of these functional groups contributes to the compound's reactivity and potential therapeutic effects.

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit potent antitumor effects against various cancer cell lines. The structural elements of this compound enhance its interaction with biological targets involved in tumor growth and proliferation.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of similar quinazoline derivatives, it was found that compounds with oxadiazole rings demonstrated enhanced cytotoxicity against breast and lung cancer cell lines. These findings suggest that this compound may exhibit similar or superior activity due to its structural characteristics .

Antimicrobial Activity

The presence of the 1,3,4-oxadiazole ring in the compound is associated with a broad spectrum of antimicrobial activity. Compounds containing this moiety have been reported to exhibit antibacterial, antifungal, and antiviral properties.

Antibacterial Activity

Research has shown that derivatives with an aryl substituent directly attached to the oxadiazole ring possess significant antibacterial effects. For instance:

CompoundActivityMIC (µg/mL)
2-amino-1,3,4-oxadiazole derivativesAgainst Staphylococcus aureus1.56
2-acylamino derivativesAgainst Bacillus subtilis0.78

These studies highlight the potential of this compound as an effective antimicrobial agent .

The mechanisms through which this compound exerts its biological activity are still under investigation. Preliminary studies suggest that it may interact with specific enzymes involved in cancer pathways or microbial resistance mechanisms. Understanding these interactions is crucial for elucidating its pharmacological profiles.

Pharmacokinetics and Future Research

Further pharmacokinetic studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Such research will provide insights into its efficacy and safety as a therapeutic agent.

Properties

CAS No.

1207059-68-4

Molecular Formula

C24H26N4O5

Molecular Weight

450.495

IUPAC Name

3-butyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H26N4O5/c1-4-6-13-27-23(29)17-9-7-8-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(32-5-2)20(14-16)31-3/h7-12,14H,4-6,13,15H2,1-3H3

InChI Key

PRVSPHJRUPHTPN-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC

solubility

not available

Origin of Product

United States

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